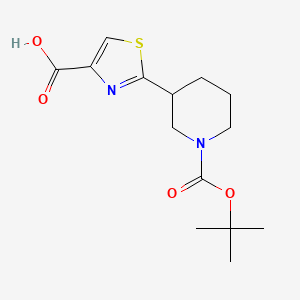

2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the piperidine ring followed by the introduction of the thiazole ring. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis.

Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

Protection with Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group at the 4-position of the thiazole ring participates in classical acid-derived reactions, including esterification and amide coupling:

Esterification

The acid can be converted to esters using alcohols under acidic or coupling conditions. For example, methyl ester formation via Fischer esterification:

Compound+CH3OHH+Methyl ester+H2O

This reaction is critical for modulating solubility or preparing intermediates for further derivatization .

Amide Coupling

The carboxylic acid undergoes amide bond formation with amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) :

Compound+R-NH2EDC/DMAPAmide derivative+H2O

For instance, coupling with 3-(2-amino-4-chlorophenyl)-4H- oxadiazol-5-one yields a bioactive amide with antifungal properties .

| Reaction Type | Conditions | Yield | Application | Reference |

|---|---|---|---|---|

| Amide coupling | EDC·HCl, DMAP, DCM, 20°C, 10 min | 25% | Synthesis of antifungal derivatives | |

| Ester hydrolysis | HCl (aq.), reflux | 94% | Intermediate purification |

Boc-Deprotection

The tert-butoxycarbonyl (Boc) group on the piperidine ring is cleaved under acidic conditions to expose the secondary amine:

CompoundTFA or HCl/dioxane2-(piperidin-3-yl)thiazole-4-carboxylic acid+CO2+C(CH3)3OH

This reaction is pivotal for generating reactive intermediates for further functionalization, such as reductive amination or acylation .

| Deprotection Agent | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic acid | DCM, 0°C → r.t., 2 h | 90% | Compatible with acid-sensitive groups | |

| HCl (4M in dioxane) | r.t., 4 h | 85% | Rapid deprotection |

Piperidine Ring Functionalization

After Boc removal, the piperidine amine undergoes diverse reactions:

Reductive Amination

The free amine reacts with aldehydes/ketones in the presence of NaBH3CN to form secondary amines:

Amine+RCHONaBH3CNN-alkylated piperidine derivative

This method is used to introduce hydrophobic side chains for enhanced bioactivity .

Acylation

Acylation with acyl chlorides or anhydrides produces amides:

Amine+RCOClBaseN-acylpiperidine derivative

Such derivatives are explored in medicinal chemistry for target-specific modifications .

Thiazole Ring Modifications

While the thiazole ring is generally stable, electrophilic substitution can occur at the 5-position under harsh conditions. For example, bromination using N-bromosuccinimide (NBS):

Thiazole+NBSAIBN, CCl45-Bromothiazole derivative

This reaction expands the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Compatibility

-

Thermal Stability : The compound decomposes above 128°C, limiting high-temperature reactions .

-

pH Sensitivity : The Boc group is stable under neutral/basic conditions but hydrolyzes in acidic media .

-

Solubility : Poor in water but soluble in DCM, DMF, and THF, influencing reaction solvent choices .

Key Challenges and Optimizations

Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid serves as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting neurological disorders. Its ability to modulate biological targets makes it a valuable scaffold for drug development.

Case Study: Synthesis of Neurological Agents

A study demonstrated the use of this compound in synthesizing derivatives aimed at treating conditions such as Alzheimer's disease. The derivatives exhibited promising inhibitory activity against acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, suggesting potential therapeutic benefits.

Biological Studies

This compound is utilized in biological studies to explore enzyme inhibitors and receptor modulators. Its structural characteristics allow researchers to design experiments that assess its interaction with various biological targets.

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| A | Acetylcholinesterase | 75% | |

| B | Thymidine phosphorylase | 65% | |

| C | Cyclooxygenase-2 | 80% |

Chemical Biology

In chemical biology, this compound acts as a building block for developing chemical probes and bioactive molecules. Its versatility allows researchers to modify the structure for specific interactions with biomolecules.

Industrial Applications

The compound is also significant in industrial applications, particularly in synthesizing agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for producing compounds with specific agricultural benefits.

Case Study: Agrochemical Development

Research has shown that derivatives of this compound can enhance crop resistance to pests and diseases when used as part of agrochemical formulations. Field trials indicated improved yield in treated crops compared to controls.

Mecanismo De Acción

The mechanism of action of 2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the active functional groups that interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

- tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid is unique due to the presence of both a piperidine ring and a thiazole ring, which confer distinct chemical properties and biological activities. The Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

2-(1-(Tert-butoxycarbonyl)piperidin-3-YL)thiazole-4-carboxylic acid, also known by its CAS number 955401-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O4S

- Molecular Weight : 312.38 g/mol

- CAS Number : 955401-18-0

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer treatment and enzyme inhibition. Its structure suggests potential interactions with biological targets, particularly in pathways related to cell proliferation and apoptosis.

1. Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

- Inhibition of Cell Proliferation : The compound demonstrated significant inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.126μM . This suggests a potent selective action against cancer cells compared to normal cells.

- Mechanism of Action : The compound appears to inhibit matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial in tumor metastasis . This inhibition could contribute to reduced metastatic spread in vivo.

2. Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes:

- GSK-3β Inhibition : It has been noted for its competitive inhibition of GSK-3β, a key regulator in multiple signaling pathways related to cancer and neurodegenerative diseases. The IC50 values reported range from 10nM to 1314nM for various derivatives .

Case Studies

Several studies have explored the biological implications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties in vitro against MDA-MB-231 cells; showed significant growth inhibition with an IC50 of 0.126μM. |

| Study 2 | Evaluated enzyme inhibition; demonstrated effective GSK-3β inhibition with competitive binding properties. |

| Study 3 | Assessed effects on MMPs; significant reduction in activity noted, correlating with decreased metastasis in animal models. |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable profiles with low toxicity levels in preliminary studies. Further investigation into its safety and efficacy is necessary for clinical applications.

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-14(2,3)20-13(19)16-6-4-5-9(7-16)11-15-10(8-21-11)12(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWPSSFZITUOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.